molecular formula C16H17ClN2O3S B2799014 N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1798516-05-8

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2799014
CAS RN: 1798516-05-8
M. Wt: 352.83
InChI Key: ZKQPZCHECNXFMB-UHFFFAOYSA-N
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Description

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as THIP, is a compound that has been extensively studied in scientific research due to its potential therapeutic properties. THIP is a GABA(A) receptor agonist, which means it enhances the activity of GABA, the main inhibitory neurotransmitter in the central nervous system.

Scientific Research Applications

  • Synthesis Techniques : Novel synthetic approaches are being developed using oxalamide compounds. For instance, a study demonstrated a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing the method's simplicity and high yield, which is useful for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

  • Catalysis : Oxalamide derivatives are also being explored as catalysts. A study highlighted the effectiveness of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system for Goldberg amidation reactions with (hetero)aryl chlorides, which had not been efficiently documented by Cu-catalysis before (De, Yin, & Ma, 2017).

  • Material Science Applications : In material science, the use of oxalamide derivatives is being investigated for the synthesis of conducting polymers and coordination polymers. For example, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide was found to be an effective ligand for copper-catalyzed coupling reactions, indicating potential applications in materials synthesis and electronic devices (Chen, Li, Xu, & Ma, 2023).

  • Pharmaceutical Research : The discovery of new ligands from pharmaceutical compound libraries, such as the identification of N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide as a ligand for copper‐catalyzed C−O cross‐couplings, showcases the potential of oxalamide derivatives in pharmaceutical research (Chan, Krabbe, Li, Sun, Liu, & Nett, 2019).

  • Organic Chemistry : The versatility of oxalamide derivatives is further demonstrated in organic chemistry for the synthesis of various compounds. For example, a study detailed the synthesis of novel N1‐substituted‐N2,N2‐diphenyl oxalamides, exploring their potential in the development of anticonvulsants (Nikalje, Ghodke, & Girbane, 2012).

  • Structural and Chemical Analysis : Structural analysis of oxalamide compounds, such as N-(5-Chloro-2-hy­droxy­phen­yl)-N′-(3-hy­droxy­prop­yl)oxalamide, contributes to the understanding of their molecular properties and potential applications in various fields (Wang, Zheng, Li, & Wu, 2016).

properties

IUPAC Name

N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-22-14(12-6-2-3-7-13(12)17)10-19-16(21)15(20)18-9-11-5-4-8-23-11/h2-8,14H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQPZCHECNXFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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